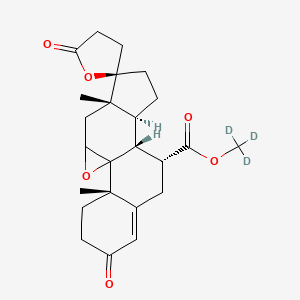
8-Glutathionyl-7,17-dihydroxydocosahexaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Glutathionyl-7,17-dihydroxydocosahexaenoic acid is a specialized pro-resolving mediator derived from docosahexaenoic acid. It is a docosanoid that plays a crucial role in resolving inflammation and infection in trace amounts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Glutathionyl-7,17-dihydroxydocosahexaenoic acid involves the biotransformation of docosahexaenoic acid. This process is typically carried out using whole-cell biotransformation with Escherichia coli expressing specific lipoxygenases. For instance, arachidonate 8R-lipoxygenase and 15S-lipoxygenase are used to convert docosahexaenoic acid into the desired product under optimized conditions such as pH 8.0, 30°C, and specific concentrations of docosahexaenoic acid and cells .
Industrial Production Methods: Industrial production methods for this compound are still under development. the biocatalytic synthesis approach using whole-cell biotransformation is considered efficient, cost-effective, and eco-friendly. This method allows for the quantitative production of the compound with high molar conversion and volumetric productivity .
Análisis De Reacciones Químicas
Types of Reactions: 8-Glutathionyl-7,17-dihydroxydocosahexaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific enzymes and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include lipoxygenases, which catalyze the oxidation of docosahexaenoic acid. The conditions for these reactions typically involve specific pH levels, temperatures, and concentrations of substrates and enzymes .
Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives of docosahexaenoic acid, such as 10R,17S-dihydroxydocosahexaenoic acid and its epimers .
Aplicaciones Científicas De Investigación
8-Glutathionyl-7,17-dihydroxydocosahexaenoic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its role in specialized pro-resolving mediators. In biology and medicine, it is investigated for its anti-inflammatory and infection-resolving properties. This compound is also explored for its potential therapeutic applications in treating various inflammatory diseases .
Mecanismo De Acción
The mechanism of action of 8-Glutathionyl-7,17-dihydroxydocosahexaenoic acid involves its role as a specialized pro-resolving mediator. It exerts its effects by interacting with specific molecular targets and pathways involved in inflammation resolution. The compound is known to modulate the activity of polymorphonuclear leukocytes and other immune cells, thereby promoting the resolution of inflammation and infection .
Comparación Con Compuestos Similares
8-Glutathionyl-7,17-dihydroxydocosahexaenoic acid is unique among similar compounds due to its specific structure and function. Similar compounds include other hydroxylated derivatives of docosahexaenoic acid, such as 10R,17S-dihydroxydocosahexaenoic acid and its epimers. These compounds also belong to the class of specialized pro-resolving mediators and share similar anti-inflammatory properties .
Propiedades
Fórmula molecular |
C32H47N3O10S |
|---|---|
Peso molecular |
665.8 g/mol |
Nombre IUPAC |
(4Z,7R,8S,13Z,15E,17S,19Z)-8-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-7,17-dihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C32H47N3O10S/c1-2-3-9-14-23(36)15-10-6-4-5-7-12-17-27(26(37)16-11-8-13-18-29(39)40)46-22-25(31(43)34-21-30(41)42)35-28(38)20-19-24(33)32(44)45/h3-12,15,17,23-27,36-37H,2,13-14,16,18-22,33H2,1H3,(H,34,43)(H,35,38)(H,39,40)(H,41,42)(H,44,45)/b6-4-,7-5?,9-3-,11-8-,15-10+,17-12?/t23-,24-,25-,26+,27-/m0/s1 |
Clave InChI |
ISXZTIZZJJNZGD-UDPATQQPSA-N |
SMILES isomérico |
CC/C=C\C[C@@H](/C=C/C=C\C=CC=C[C@@H]([C@@H](C/C=C\CCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES canónico |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10820210.png)




![methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3-methylbutanoate](/img/structure/B10820239.png)

![trideuteriomethyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820252.png)
![Methyl 2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10820259.png)



![(1S,4S,7R,8R)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820286.png)
